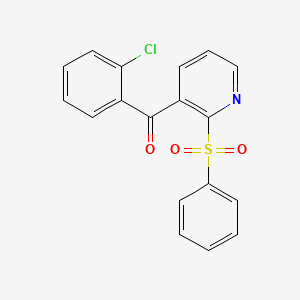![molecular formula C12H14FNO6S B8466135 dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate](/img/structure/B8466135.png)
dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate is an organic compound with a complex structure that includes a fluorophenyl group and a sulfonylamino group attached to a succinate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate typically involves multiple steps, starting with the preparation of the fluorophenyl sulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonylamino group. The final step involves the esterification of the succinate backbone with dimethyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often require strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
科学的研究の応用
dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The fluorophenyl group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Dimethyl (2R)-2-{[(4-chlorophenyl)sulfonyl]amino}succinate
- Dimethyl (2R)-2-{[(4-bromophenyl)sulfonyl]amino}succinate
- Dimethyl (2R)-2-{[(4-methylphenyl)sulfonyl]amino}succinate
Uniqueness
dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
特性
分子式 |
C12H14FNO6S |
|---|---|
分子量 |
319.31 g/mol |
IUPAC名 |
dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate |
InChI |
InChI=1S/C12H14FNO6S/c1-19-11(15)7-10(12(16)20-2)14-21(17,18)9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3/t10-/m1/s1 |
InChIキー |
CHKPFLCKTIQFNL-SNVBAGLBSA-N |
異性体SMILES |
COC(=O)C[C@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F |
正規SMILES |
COC(=O)CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-](/img/structure/B8466057.png)








![6-(2-aminoethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B8466119.png)

![ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]-1H-pyrrole-3-carboxylate](/img/structure/B8466125.png)
![1-(8-aminooctyl)-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8466141.png)

